molecular formula C14H17NO4S B2460036 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid CAS No. 2248259-19-8

5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid

Cat. No. B2460036
CAS RN: 2248259-19-8
M. Wt: 295.35
InChI Key: WFTBJCUTSHGZJE-UHFFFAOYSA-N
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Description

5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid (MPTC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MPTC is a thiomorpholine derivative that is used as a building block for the synthesis of various compounds.

Scientific Research Applications

5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research is in the development of new drugs for the treatment of various diseases. 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. It has also been shown to possess anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases. 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been shown to interfere with the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body. In addition, 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. It is also relatively easy to synthesize in the lab, making it readily available for research purposes. However, there are also some limitations associated with the use of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid in lab experiments. For example, it can be toxic to normal cells at high concentrations, which could limit its use in clinical settings. In addition, the mechanism of action of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid is not fully understood, which could make it difficult to develop drugs based on its properties.

Future Directions

There are several future directions for research on 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid. One area of research is the development of new drugs for the treatment of cancer and other diseases based on the properties of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid. Another area of research is the investigation of the mechanism of action of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid, which could provide insights into its potential therapeutic applications. Finally, there is also a need for further studies on the toxicity and safety of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid, which could help to determine its suitability for use in clinical settings.
Conclusion:
In conclusion, 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid is a thiomorpholine derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a promising candidate for the development of new drugs for the treatment of cancer and other diseases, and its mechanism of action is still being investigated. While there are some limitations associated with the use of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid in lab experiments, its potential benefits make it an important area of research for the future.

Synthesis Methods

5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-phenylmethoxycarbonylthiomorpholine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to obtain 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid in high yield and purity. The synthesis of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid is a complex process that requires expertise and careful handling of chemicals.

properties

IUPAC Name

5-methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10-8-20-9-12(13(16)17)15(10)14(18)19-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTBJCUTSHGZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid

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